

Improving the Accuracy of IND81 Risk Classification: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IND81

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately classifying diabetic foot risk according to the **IND81** indicator.

Frequently Asked Questions (FAQs)

Q1: What is the **IND81** risk classification?

A1: **IND81** is a clinical quality indicator from the National Institute for Health and Care Excellence (NICE) in the United Kingdom. It measures the percentage of patients with diabetes who have had a foot examination and risk classification within the preceding 15 months.^{[1][2]} The goal of this indicator is to promote regular screening to identify patients at risk of developing foot ulcers, which can lead to severe complications, including amputation.

The risk is stratified into four categories:

- Low risk: Normal sensation and palpable pulses.^{[1][2]}
- Increased risk: Neuropathy or absent pulses.^{[1][2]}
- High risk: Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.^{[1][2]}
- Ulcerated foot: Presence of a foot ulcer at the time of examination.^{[1][2]}

Q2: What are the key components of the **IND81** foot examination?

A2: The **IND81** foot examination includes a neurological assessment, a vascular assessment, and an inspection of the foot's skin and structure.

- **Neurological Assessment:** This primarily involves testing for loss of protective sensation (LOPS) using a 10g monofilament. Additional tests like vibration sensation (using a 128-Hz tuning fork), pinprick sensation, and ankle reflex assessment can provide a more comprehensive evaluation.
- **Vascular Assessment:** This involves checking the blood flow to the feet by palpating the dorsalis pedis and posterior tibial pulses.
- **Dermatological and Musculoskeletal Assessment:** This includes inspecting for any deformities (e.g., hammer toes, Charcot foot), skin changes (e.g., calluses, fissures), and nail abnormalities. A patient's history of previous ulcers or amputations is also a critical factor.^[3]

Q3: How can we improve the accuracy of our **IND81** risk classification?

A3: Improving the accuracy of **IND81** risk classification involves standardizing examination procedures, using multiple assessment methods, and ensuring proper training of personnel. Combining different screening tests can significantly increase the sensitivity and accuracy of detecting diabetic peripheral neuropathy. For instance, combining the 10g monofilament test with a 128-Hz tuning fork test has been shown to improve diagnostic accuracy.^[4]

Troubleshooting Guide

Problem	Possible Causes	Troubleshooting Steps
Inconsistent 10g monofilament test results between different examiners.	Lack of standardized technique. Examiner variability in applying pressure. Using a bent or damaged monofilament.	<p>1. Standardize the protocol: Ensure all examiners follow a consistent procedure for testing sites and application of the monofilament (see Experimental Protocol section).</p> <p>2. Regular training and competency checks: Conduct periodic training sessions to ensure all staff apply the monofilament with the correct pressure to just bend the filament.</p> <p>3. Inspect monofilaments regularly: Replace any monofilaments that are bent, damaged, or have been used for a large number of assessments.</p>
Difficulty in palpating pedal pulses.	Poor technique. Anatomical variations in the patient. Severe peripheral artery disease (PAD). Cold examination room causing vasoconstriction.	<p>1. Optimize patient positioning and palpation technique: Ensure the patient is relaxed and in a comfortable position. Use the pads of two or three fingers to gently palpate for the pulses (see Experimental Protocol section).</p> <p>2. Use a Doppler ultrasound: If pulses are not palpable, a handheld Doppler ultrasound can be used to detect blood flow.</p> <p>3. Ensure a warm environment: Conduct the examination in a warm room to prevent vasoconstriction.</p>

Uncertainty in classifying a patient with borderline findings.	Subjective interpretation of "deformity" or "skin changes."	1. Use a combination of neurological tests: Supplement the 10g monofilament test with a vibration test or pinprick sensation test to increase confidence in the diagnosis of neuropathy. 2. Develop clear definitions: Establish clear, standardized definitions and visual guides for what constitutes a "deformity" or significant "skin change" within your research or clinical setting. 3. Peer review or second opinion: For ambiguous cases, consider having a second experienced examiner review the findings.
	Mild neuropathy that is difficult to detect with a single test.	

Quantitative Data Summary

The accuracy of different screening tests for diabetic peripheral neuropathy can vary. The following table summarizes the sensitivity and specificity of common tests.

Screening Test	Sensitivity	Specificity	Reference
10g Monofilament	53-93%	64-100%	[5]
128-Hz Tuning Fork	10-72.5%	-	[4] [5]
Ankle Reflex	90.7%	37.3%	[6]
Combination of 10g Monofilament and 128-Hz Tuning Fork	89.5%	-	[4]

Note: Sensitivity and specificity can vary depending on the study population and the gold standard used for comparison.

Experimental Protocols

Protocol 1: Standardized 10g Monofilament Test

Objective: To accurately assess for the loss of protective sensation (LOPS) in the feet.

Materials:

- 10g Semmes-Weinstein monofilament
- Patient examination chair/bed
- Alcohol swabs

Procedure:

- Patient Preparation: Explain the procedure to the patient. Ask them to close their eyes and say "yes" each time they feel the monofilament.
- Demonstration: Touch the monofilament to the patient's arm or hand first so they know what to expect.
- Test Sites: Apply the monofilament to at least three sites on the plantar surface of each foot: the great toe, the third metatarsal head, and the fifth metatarsal head. Avoid areas of callus, ulceration, or scar tissue.
- Application:
 - Hold the monofilament perpendicular to the skin's surface.
 - Apply pressure until the monofilament bends into a "C" shape.
 - Hold in place for approximately 1-2 seconds.
 - Do not slide the monofilament across the skin.
- Recording: Record the number of sites where the patient could not feel the monofilament. A failure to detect the monofilament at one or more sites is indicative of LOPS.

- **Cleaning:** Clean the monofilament with an alcohol swab after each use.

Protocol 2: Peripheral Pulse Palpation

Objective: To assess the vascular status of the feet by palpating the dorsalis pedis and posterior tibial pulses.

Materials:

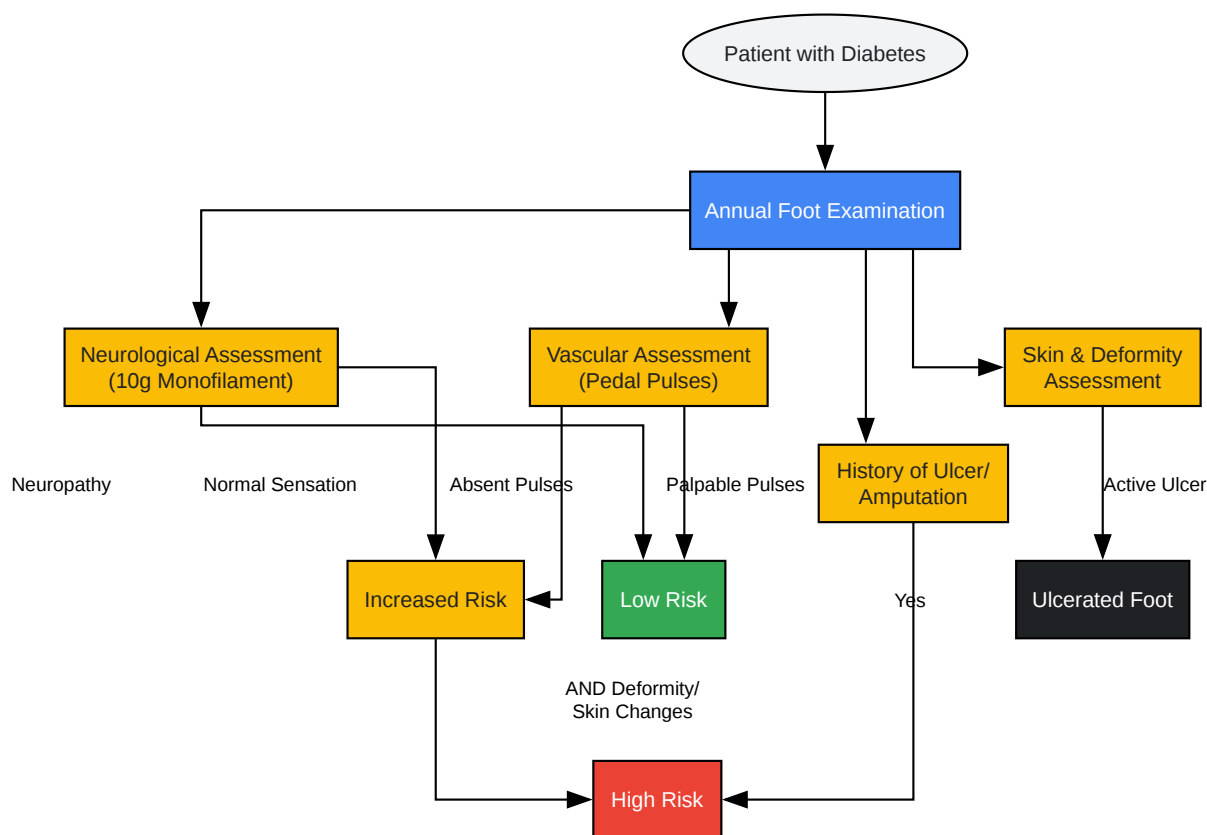
- Patient examination chair/bed

Procedure:

- **Patient Positioning:** Have the patient lie down or sit with their feet comfortably supported.
- **Dorsalis Pedis Pulse:**
 - Locate the extensor hallucis longus tendon by asking the patient to extend their big toe.
 - Place the pads of your index, middle, and third fingers just lateral to this tendon on the dorsum of the foot.
 - Apply light pressure to feel for the pulse.
- **Posterior Tibial Pulse:**
 - Locate the medial malleolus (the bony prominence on the inside of the ankle).
 - Place your fingertips just behind the medial malleolus.
 - Gently press towards the tibia to feel the pulse.
- **Grading:** Grade the pulses as present, diminished, or absent. If pulses are absent, consider using a Doppler ultrasound for confirmation.
- **Documentation:** Record the status of the pulses for each foot.

Visualizations

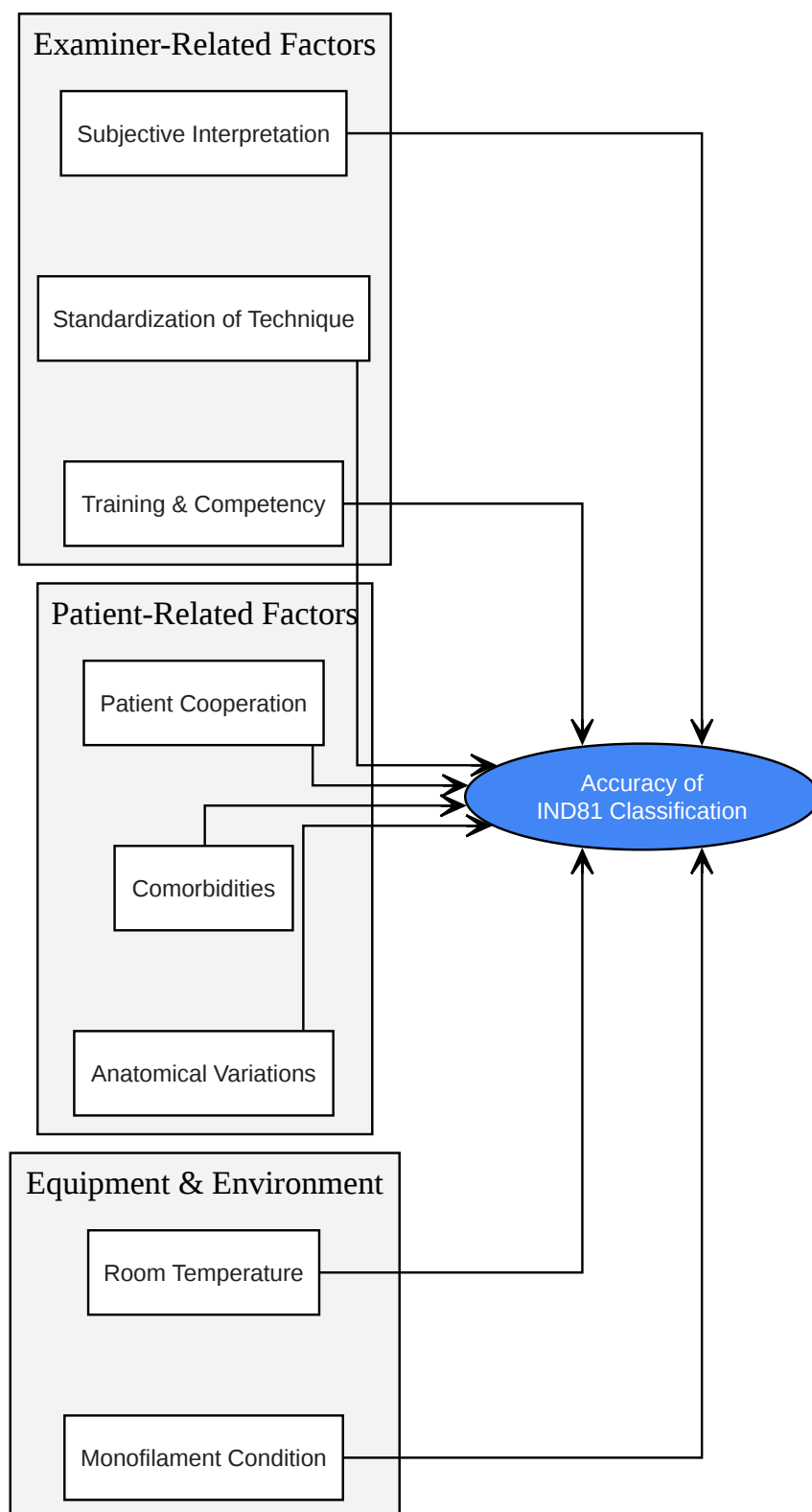
IND81 Risk Classification Workflow



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Caption: Workflow for **IND81** diabetic foot risk classification.

Factors Influencing IND81 Accuracy



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Caption: Factors that can influence the accuracy of **IND81** risk classification.

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- To cite this document: BenchChem. [Improving the Accuracy of IND81 Risk Classification: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608096#how-to-improve-the-accuracy-of-ind81-risk-classification]

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